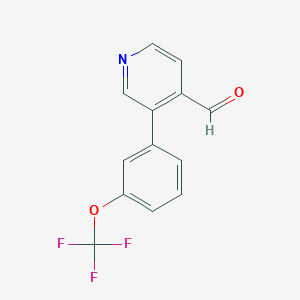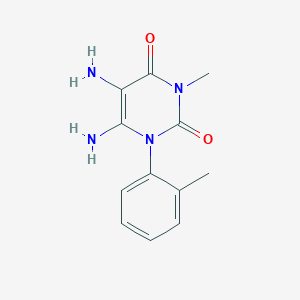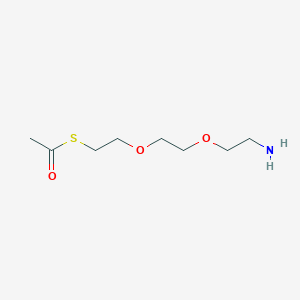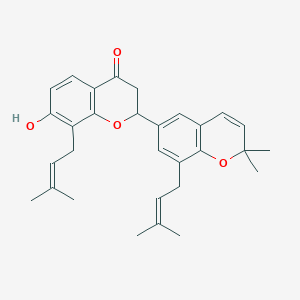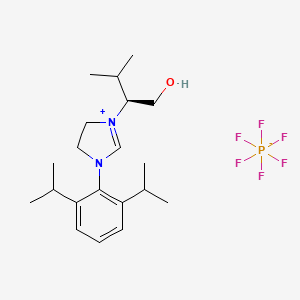![molecular formula C10H17N3O2 B14086368 tert-butyl N-[(1S)-1-(1H-imidazol-2-yl)ethyl]carbamate](/img/structure/B14086368.png)
tert-butyl N-[(1S)-1-(1H-imidazol-2-yl)ethyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl N-[(1S)-1-(1H-imidazol-2-yl)ethyl]carbamate is a compound that features a tert-butyl group, an imidazole ring, and a carbamate functional group. The imidazole ring is a five-membered heterocyclic structure containing two nitrogen atoms, which is known for its presence in many biologically active molecules. The tert-butyl group is a bulky substituent that can influence the reactivity and stability of the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[(1S)-1-(1H-imidazol-2-yl)ethyl]carbamate typically involves the reaction of an imidazole derivative with a tert-butyl carbamate precursor. One common method is the reaction of 2-(1H-imidazol-2-yl)ethanol with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-[(1S)-1-(1H-imidazol-2-yl)ethyl]carbamate can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form N-oxides.
Reduction: The carbamate group can be reduced to form amines.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or borane (BH3) are commonly employed.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Imidazole N-oxides.
Reduction: Amines.
Substitution: Various substituted imidazole derivatives.
Scientific Research Applications
Tert-butyl N-[(1S)-1-(1H-imidazol-2-yl)ethyl]carbamate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential as a drug candidate due to the presence of the imidazole ring, which is a common pharmacophore in many therapeutic agents.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of tert-butyl N-[(1S)-1-(1H-imidazol-2-yl)ethyl]carbamate involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing enzymatic activities. The carbamate group can undergo hydrolysis, releasing active intermediates that can interact with biological macromolecules. The tert-butyl group provides steric hindrance, affecting the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl N-[(1S)-1-(1H-benzimidazol-2-yl)ethyl]carbamate
- Tert-butyl N-[(1S)-1-(1H-pyrazol-2-yl)ethyl]carbamate
- Tert-butyl N-[(1S)-1-(1H-triazol-2-yl)ethyl]carbamate
Uniqueness
Tert-butyl N-[(1S)-1-(1H-imidazol-2-yl)ethyl]carbamate is unique due to the presence of the imidazole ring, which imparts specific chemical and biological properties. The tert-butyl group enhances the compound’s stability and influences its reactivity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic profiles, making it a valuable candidate for various applications.
Properties
Molecular Formula |
C10H17N3O2 |
|---|---|
Molecular Weight |
211.26 g/mol |
IUPAC Name |
tert-butyl N-[(1S)-1-(1H-imidazol-2-yl)ethyl]carbamate |
InChI |
InChI=1S/C10H17N3O2/c1-7(8-11-5-6-12-8)13-9(14)15-10(2,3)4/h5-7H,1-4H3,(H,11,12)(H,13,14)/t7-/m0/s1 |
InChI Key |
CMYFEAWQLOVLPN-ZETCQYMHSA-N |
Isomeric SMILES |
C[C@@H](C1=NC=CN1)NC(=O)OC(C)(C)C |
Canonical SMILES |
CC(C1=NC=CN1)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



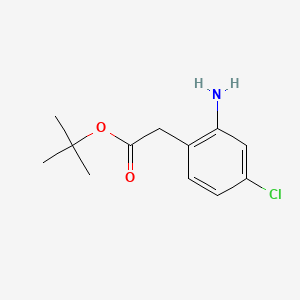
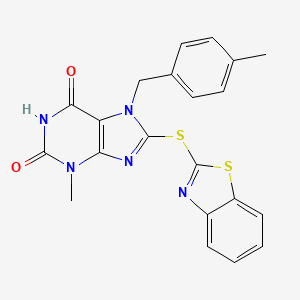
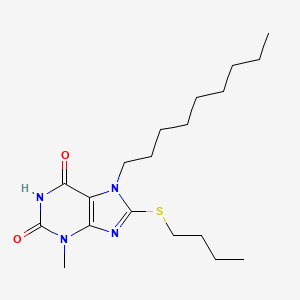
![Quinolino[3,2,1-de]acridine-5,9-dione](/img/structure/B14086303.png)
![1-[3-Methoxy-4-(2-methylpropoxy)phenyl]-2-(3-methoxypropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14086312.png)
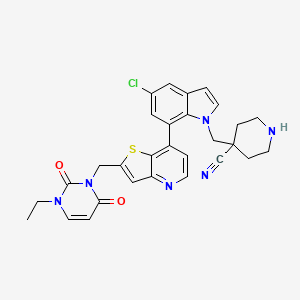
![2-chloro-N-[(2,4-dimethoxyphenyl)methyl]-N-(2-hydroxyethyl)-5-nitropyridine-3-carboxamide](/img/structure/B14086320.png)
